Trichloroacetic acid, 2-naphthyl ester
Description
Trichloroacetic acid, 2-naphthyl ester (chemical formula: C12H7Cl3O2) is an ester derivative of trichloroacetic acid (TCA) where the hydroxyl group is replaced by a 2-naphthyloxy group. This compound is characterized by its crystalline solid state and aromatic ester functionality, which distinguishes it from simpler aliphatic esters of TCA . It is synthesized via esterification reactions, as demonstrated in early work by Wolffenstein, who prepared crystalline trichloroacetic esters by reacting trichloroacetyl chloride with alcohols or phenols . The 2-naphthyl group enhances steric bulk and aromaticity, influencing its solubility and reactivity. Notably, its log10 water solubility (log10ws) is reported as -5.15, indicating low aqueous solubility compared to aliphatic TCA esters .
Properties
Molecular Formula |
C12H7Cl3O2 |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
naphthalen-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
CXHQPDVKRPVPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloroacetic acid, 2-naphthyl ester typically involves the esterification of trichloroacetic acid with 2-naphthol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trichloroacetic acid, 2-naphthyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding trichloroacetic acid and 2-naphthol.
Substitution: The chlorine atoms in the trichloroacetic acid moiety can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Trichloroacetic acid and 2-naphthol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trichloroacetic acid, 2-naphthyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It can be employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trichloroacetic acid, 2-naphthyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed, releasing trichloroacetic acid and 2-naphthol, which can then interact with biological molecules. The trichloroacetic acid moiety can act as a protein precipitant, while 2-naphthol can participate in various biochemical pathways.
Comparison with Similar Compounds
Notes on Discrepancies and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
